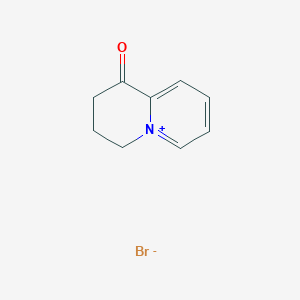

1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Description

Contextualization within Quinolizinium (B1208727) Heterocyclic Chemistry

Quinolizinium itself is a heterocyclic cation with the chemical formula C₉H₈N⁺. wikipedia.org This cation is both isoelectronic and nearly isostructural with naphthalene, with the key difference being the substitution of a carbon atom at a fusion position with a positively charged nitrogen atom. wikipedia.org The fundamental quinolizinium structure is a bicyclic aromatic system that is a recurring motif in various natural products, most notably the berberine (B55584) family of alkaloids.

The introduction of an oxo group at the 1-position and the partial saturation of the quinolizinium ring system, as seen in 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, significantly alters the electronic and steric properties of the parent cation. This modification from a fully aromatic system to a partially saturated one impacts the compound's reactivity and potential applications. As a cationic species, quinolizinium and its derivatives generally exhibit resistance to electrophilic attack. wikipedia.org

Historical Development of Related Oxo-quinolizinium and Quinolizinium Derivatives

The synthesis of quinolizinium salts has been a subject of chemical research for many decades, with early methods often starting from 2-substituted pyridines and involving N-alkylation followed by dehydrogenation reactions. wikipedia.org The development of synthetic routes to various quinolizinium and dehydroquinolizinium derivatives has been a continuous area of investigation, with significant contributions dating back to the mid-20th century. acs.org

Research into oxo-substituted quinolizinium derivatives has evolved from this foundational work. For instance, studies have explored the synthesis of related compounds like 2-hydroxy-3-bromo-1,2,3,4-tetrahydroquinolizinium bromide, highlighting the interest in functionalized and partially saturated quinolizinium systems. acs.org More recently, a related compound, 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate, was identified as an intensely bitter-tasting compound formed during the Maillard reaction. nih.govresearchgate.net This discovery underscores the potential for oxo-quinolizinium cores to be present in complex chemical mixtures and to possess notable sensory properties.

Current Research Landscape and Academic Significance of this compound

The current research landscape for quinolizinium compounds is diverse, with applications being explored in various fields. Quinolizinium derivatives have been investigated as DNA intercalators, photosensitizers in biological systems, probes for the detection of small molecules, photocatalysts, and non-linear optical chromophores. researchgate.net The cationic nature of these N-heterocycles makes them valuable as fluorescent dyes for biological studies and as potential components in organic light-emitting diodes (OLEDs). researchgate.net

The academic significance of this compound lies in its potential to contribute to these areas. The presence of the oxo group and the partially saturated ring could be leveraged to fine-tune the electronic and photophysical properties of the quinolizinium scaffold. This makes it a target for synthetic chemists aiming to develop new functional molecules.

Overview of Research Objectives and Scope for this compound

The primary research objectives for a compound like this compound would likely encompass several key areas. A fundamental goal would be the development of efficient and scalable synthetic routes to this specific derivative and its analogues. Characterization of its chemical and physical properties, including its crystal structure, spectroscopic data, and electrochemical behavior, would also be a critical objective.

Further research would likely explore its potential applications. This could involve investigating its photophysical properties to assess its suitability as a fluorescent probe or in materials science. Given the biological activity of other quinolizinium compounds, another avenue of research could be the exploration of its interactions with biological macromolecules. The scope of research is therefore broad, spanning from fundamental organic synthesis to applied materials science and chemical biology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-2H-quinolizin-5-ium-1-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NO.BrH/c11-9-5-3-7-10-6-2-1-4-8(9)10;/h1-2,4,6H,3,5,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNGHAAPJJSKPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=[N+]2C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506863 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroquinolizin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5520-39-8 | |

| Record name | 2H-Quinolizinium, 3,4-dihydro-1-oxo-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5520-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroquinolizin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1 Oxo 1h,2h,3h,4h Quinolizinium Bromide

Retrosynthetic Analysis of the 1-Oxo-1H,2H,3H,4H-quinolizinium Framework

A plausible retrosynthetic analysis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide begins with the disconnection of the N-C bond of the piperidinone ring. This bond is strategically chosen as its formation in the forward synthesis would represent the final ring-closing step to generate the cationic quinolizinium (B1208727) core. This disconnection reveals a key intermediate: a substituted pyridine (B92270) with a side chain containing an electrophilic center poised for intramolecular cyclization.

Specifically, the target cation can be retrosynthetically derived from an N-substituted pyridinium (B92312) bromide. This precursor would possess a 4-oxobutyl side chain attached to the pyridine nitrogen. The intramolecular cyclization, likely an aldol-type condensation, would then form the six-membered ring and establish the 1-oxo functionality.

Further deconstruction of this pyridinium precursor leads to two primary building blocks: a suitable pyridine derivative and a four-carbon chain with appropriate functional groups. A logical choice for the pyridine component is a 2-halopyridine, such as 2-bromopyridine (B144113), which is commercially available or can be synthesized from 2-aminopyridine (B139424). The four-carbon component could be derived from a protected γ-butyrolactone or a similar synthon that allows for the introduction of the carbonyl group and a terminal leaving group for the alkylation of the pyridine nitrogen.

An alternative retrosynthetic approach involves the application of the Dieckmann condensation. This strategy disconnects the C-C bond adjacent to the carbonyl group. This leads to a diester precursor, specifically a derivative of N-(ethoxycarbonylethyl)picolinic acid ethyl ester. In the forward synthesis, an intramolecular Dieckmann condensation of this diester would yield a β-keto ester, which upon hydrolysis and decarboxylation, would provide the desired 1-oxo-quinolizidinone. Subsequent quaternization would then lead to the target quinolizinium bromide.

Precursor Synthesis and Targeted Functionalization for Quinolizinium Formation

The successful synthesis of this compound hinges on the meticulous preparation and functionalization of its precursors.

Preparation of Key Pyridine and Partially Saturated Piperidine (B6355638) Intermediates

The synthesis typically commences with a readily available pyridine derivative. For instance, 2-bromopyridine is a common starting material, which can be prepared from 2-aminopyridine via a Sandmeyer-type reaction. The bromine atom at the 2-position serves as a versatile handle for subsequent carbon-carbon bond-forming reactions to introduce the necessary side chain.

Alternatively, ethyl 2-pyridylacetate (B8455688) is another valuable precursor. This compound can be prepared through various methods and its methylene (B1212753) group is readily deprotonated to form a nucleophile for alkylation reactions.

The formation of the partially saturated piperidine ring is achieved in the final cyclization step. Therefore, the synthesis of a discrete piperidine intermediate is not required in the primary synthetic routes. Instead, the focus is on constructing a linear precursor that already contains the pyridine ring and the atoms required for the second ring.

Introduction of the Carbonyl (Oxo) Group at the Quinolizinium-1 Position

The introduction of the carbonyl group at the 1-position is a critical step that can be achieved through several strategies, depending on the chosen synthetic route.

One common approach is to introduce the carbonyl group as part of the side chain that is attached to the pyridine ring. For example, the acylation of a suitable pyridine-derived nucleophile with a derivative of 4-bromobutyryl chloride would directly install the required keto-alkyl chain.

In the context of the Dieckmann condensation, the carbonyl group is generated from one of the ester functionalities of the diester precursor. The intramolecular cyclization of a compound like diethyl 2-(2-pyridyl)adipate would form a β-keto ester at the desired position, which can then be converted to the simple ketone.

Below is a table summarizing potential precursors and the methods for introducing the oxo group:

| Precursor | Method for Oxo Group Introduction | Resulting Intermediate |

| 2-Lithio-pyridine | Acylation with 4-bromobutyryl chloride | 2-(4-Bromobutanoyl)pyridine |

| Ethyl 2-pyridylacetate | Alkylation followed by Dieckmann condensation and decarboxylation | 1-Oxo-1,2,3,4-tetrahydroquinolizinium derivative |

| 2-Bromopyridine | Grignard formation and reaction with a protected lactone | A pyridine with a hydroxybutyl side chain (needs oxidation) |

Formation of the Quinolizinium Cationic Core Structure

The final step in the synthesis is the formation of the bicyclic quinolizinium cationic core. This is typically achieved through an intramolecular cyclization reaction.

Starting from a precursor such as 2-(4-bromobutanoyl)pyridine, the formation of the cationic core is a two-step process. First, the pyridine nitrogen is quaternized by the terminal alkyl bromide of the side chain. This can be achieved by heating the precursor in a suitable solvent, leading to an intramolecular N-alkylation and the formation of an N-(4-oxobutyl)pyridinium bromide intermediate.

This intermediate then undergoes an intramolecular cyclization to form the second ring. The nature of this cyclization depends on the specific precursor.

Cyclization Methodologies for Quinolizinium Ring System Construction

The construction of the quinolizinium ring system is the cornerstone of this synthesis, with intramolecular cyclization being the most direct and efficient approach.

Intramolecular Cyclization Approaches

The key intramolecular cyclization step to form the 1-Oxo-1H,2H,3H,4H-quinolizinium framework can be accomplished via two primary pathways, each with its own set of precursors and reaction conditions.

Route A: Intramolecular Alkylation followed by Aldol (B89426) Condensation

This approach involves the initial formation of a pyridinium salt intermediate. A suitable precursor, such as 2-(4-bromobutanoyl)pyridine, is subjected to conditions that promote intramolecular N-alkylation. This cyclization is typically achieved by heating the precursor in a high-boiling solvent, which facilitates the formation of the N-(4-oxobutyl)pyridinium bromide.

Once this pyridinium salt is formed, the subsequent ring-closing reaction is an intramolecular aldol-type condensation. The acidic protons on the carbon adjacent to the pyridinium ring are activated, and in the presence of a base, can attack the ketone carbonyl on the side chain. This nucleophilic attack, followed by dehydration, would lead to a dihydroquinolizinium species, which could then be reduced to the final target compound. However, for the saturated target, the cyclization would proceed to form the six-membered ring without the subsequent elimination.

A summary of this cyclization approach is presented in the table below:

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| 2-(4-Bromobutanoyl)pyridine | 1. Heat (intramolecular N-alkylation)2. Base (aldol condensation) | N-(4-oxobutyl)pyridinium bromide | This compound |

Route B: Dieckmann Condensation

An alternative and powerful method for the construction of the 1-oxo-quinolizidine core is the Dieckmann condensation. This reaction involves the intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of the target molecule, a suitable precursor would be a diester such as diethyl 2-(pyridin-2-yl)adipate.

This diester can be synthesized by the alkylation of the anion of ethyl 2-pyridylacetate with an appropriate halo-ester, such as ethyl 4-bromobutanoate. Treatment of the resulting diester with a strong base, such as sodium ethoxide, induces the intramolecular condensation to form a cyclic β-keto ester.

The resulting β-keto ester can then be hydrolyzed and decarboxylated under acidic conditions to yield the 1-oxo-quinolizidinone. The final step would be the quaternization of the nitrogen atom with a suitable alkyl bromide, such as methyl bromide, to afford the desired this compound.

The key steps of the Dieckmann condensation approach are outlined below:

| Starting Material | Reagents and Conditions | Intermediate | Product of Step |

| Ethyl 2-pyridylacetate | 1. NaH2. Ethyl 4-bromobutanoate | Diethyl 2-(pyridin-2-yl)adipate | Diester precursor |

| Diethyl 2-(pyridin-2-yl)adipate | NaOEt, EtOH | Cyclic β-keto ester | 1-Oxo-2-ethoxycarbonyl-1,2,3,4-tetrahydroquinolizine |

| Cyclic β-keto ester | H₃O⁺, heat | 1-Oxo-1,2,3,4-tetrahydroquinolizine (a quinolizidinone) | Decarboxylated ketone |

| 1-Oxo-1,2,3,4-tetrahydroquinolizine | CH₃Br | - | This compound |

Westphal Reaction and its Variants for Quinolizinium and Azaquinolizinium Cations

The Westphal reaction provides a direct route to quinolizinium ions through the base-catalyzed cyclization of 2-acyl-N-alkenylpyridinium compounds. scribd.com This reaction proceeds via a double aldol condensation, which is followed by the acidic cleavage of a substituent to yield the aromatic quinolizinium cation. scribd.com

A typical Westphal synthesis can be summarized as follows:

| Reactants | Catalyst | Key Transformation | Product |

| 2-Acyl-N-alkenylpyridinium bromide | Base (e.g., Bu₂NH or NaHCO₃) | Double aldol condensation and acid fission | Quinolizinium ion |

This table illustrates the general components of the Westphal reaction for the synthesis of quinolizinium ions. scribd.com

Variants of this reaction have been developed to introduce different substitution patterns on the quinolizinium ring, expanding its synthetic utility.

Ring-Closing Metathesis (RCM) in Structurally Related Quinolizin-4-one Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and bicyclic systems, including those related to the quinolizinium scaffold. researchgate.net The synthesis of quinolizidin-4-ones, which are saturated analogs of the target compound, has been successfully achieved using RCM. This strategy typically involves the cyclization of a diene precursor containing a pyridine ring, catalyzed by ruthenium-based catalysts like Grubbs' catalyst.

A general approach involves the N-alkenylation of a pyridin-2-one, followed by the addition of an allyl group and subsequent RCM to form the bicyclic quinolizidin-4-one skeleton. This methodology allows for the synthesis of various functionalized quinolizidin-4-ones.

Intramolecular Nucleophilic Aromatic Substitution Reactions in Benzo[c]quinolizine Formation

Intramolecular nucleophilic aromatic substitution (SNAr) reactions offer a viable pathway for the formation of fused heterocyclic systems like benzo[c]quinolizines. While not directly forming the 1-oxo-quinolizinium structure, this methodology is crucial for constructing related fused systems. In a typical SNAr approach to similar heterocycles, a nucleophilic amine attacks an activated aromatic ring, displacing a leaving group and leading to ring closure. The regioselectivity of such reactions is a key consideration, often favoring substitution at specific positions due to electronic effects within the aromatic precursor.

Intramolecular Cyclization of Quinolizine Esters to Fused Quinolizinium Systems

The intramolecular cyclization of appropriately functionalized quinolizine esters presents another strategic approach to fused quinolizinium systems. An enantioselective intramolecular cyclization of alkynyl esters, for instance, can be achieved using a chiral Brønsted base catalyst. durham.ac.uk This type of reaction involves the intramolecular addition of an ester enolate to an alkyne, leading to the formation of a new ring. While this specific example leads to a different heterocyclic system, the underlying principle of intramolecular cyclization of an ester derivative is applicable to the synthesis of quinolizinone-type structures.

Palladium-Catalyzed Intramolecular Cyclization Routes for Related Heterocycles

Palladium-catalyzed reactions are widely used in the synthesis of nitrogen-containing heterocycles. researchgate.net An approach for the synthesis of quinolizinones has been developed via a palladium-catalyzed dearomative cyclocarbonylation of allyl alcohol. researchgate.net This process involves a sequence of allylation, dearomatization, CO insertion, and a Heck reaction to construct the quinolizinone framework. researchgate.net

Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been reported to access highly substituted aza[3.1.0]bicycles, demonstrating the versatility of palladium catalysis in forming C–N bonds in complex cyclic systems. scribd.com

| Catalytic System | Key Transformation | Product Type |

| Palladium catalyst | Dearomative cyclocarbonylation | Quinolizinone |

| Palladium(II) catalyst | Intramolecular oxidative aza-Wacker-type reaction | Fused aza-bicycles |

This table provides examples of palladium-catalyzed cyclizations for the synthesis of quinolizinone and related heterocyclic structures. researchgate.netscribd.com

Multicomponent Reactions and Tandem Processes for Quinolizinium Scaffolds

Multicomponent reactions (MCRs) and tandem (or domino) processes offer efficient and atom-economical routes to complex molecular architectures, including quinolizinium scaffolds.

MCRs, such as the Povarov and Doebner reactions, have been effectively used for the synthesis of quinoline (B57606) derivatives, which are structurally related to quinoliziniums. rsc.org These reactions allow for the construction of the heterocyclic core in a single step from multiple starting materials.

Tandem processes, which involve a series of intramolecular reactions occurring in a single pot, are also valuable for synthesizing these scaffolds. For example, a tandem cycloaddition/N-acyliminium ion cyclization cascade has been utilized for the synthesis of various nitrogen heterocycles. Palladium-catalyzed tandem processes, including cyclization and carbonylation, have also been developed for the efficient construction of complex heterocyclic systems. A novel protocol for synthesizing quinolizines and quinolizinium salts involves a cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water.

Counterion Exchange and Bromide Salt Formation

The final step in the synthesis of this compound involves the formation of the bromide salt. Quinolizinium derivatives, being cationic, require a counterion. The identity of this anion can be readily exchanged through ion-exchange chromatography or by ion metathesis.

A common method for counterion exchange involves the use of an anion exchange resin. For instance, a salt with a different counterion can be passed through a column packed with a resin loaded with bromide ions. The resin will retain the original anion and release the bromide ion, which then pairs with the quinolizinium cation to form the desired bromide salt. Alternatively, precipitation of an insoluble silver halide upon treatment with a silver salt (e.g., silver bromide) can be employed to exchange the anion. The choice of method depends on the solubility properties of the salts involved.

| Method | Description |

| Ion-Exchange Chromatography | A solution of the quinolizinium salt is passed through a resin loaded with bromide ions, which replaces the original counterion. |

| Ion Metathesis (Precipitation) | Treatment with a bromide salt (e.g., NaBr) in a suitable solvent can lead to the precipitation of a less soluble salt, effectively exchanging the counterion. |

This table outlines common methods for counterion exchange to form the bromide salt of a quinolizinium cation.

Optimization of Reaction Conditions, Reaction Mass Efficiency, and Yields for this compound Synthesis

The optimization of such a synthesis would involve a systematic study of various parameters to maximize the yield and minimize waste. Key metrics in evaluating the efficiency of a chemical reaction include Reaction Mass Efficiency (RME), which considers the mass of reactants, reagents, and solvents in relation to the mass of the desired product. The goal is to achieve a high RME, indicating a more "green" and sustainable process.

Several factors can be systematically varied to optimize the synthesis of this compound. These include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts. Each of these parameters can have a significant impact on the reaction rate, equilibrium position, and the formation of byproducts.

| Reaction Time | Short vs. extended | Optimization is necessary to ensure complete conversion of the starting material without allowing for product degradation. |

The principles of Reaction Mass Efficiency (RME) are crucial in the optimization process. RME is defined as the mass of the product divided by the total mass of all substances used in the reaction, including reactants, solvents, and catalysts. By carefully selecting reaction conditions, the amount of waste generated can be minimized, thus increasing the RME. For instance, using a catalytic amount of a reagent instead of a stoichiometric amount can significantly improve the RME. Similarly, choosing a solvent that is easily recyclable can also contribute to a more efficient and environmentally friendly synthesis.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

While this compound itself is an achiral molecule, the introduction of substituents onto the quinolizinium core can lead to the formation of chiral centers. The stereoselective synthesis of such derivatives, aiming to produce a single enantiomer or diastereomer, is a significant challenge in modern organic chemistry.

Currently, specific methods for the stereoselective synthesis or chiral resolution of this compound derivatives are not extensively documented in the literature. However, established principles of asymmetric synthesis and chiral separation can be applied to these systems.

Stereoselective Synthesis Approaches:

Should a synthetic route to a chiral derivative of this compound be developed, several strategies could be employed to induce stereoselectivity:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to the starting material or an intermediate. This auxiliary would direct the stereochemical outcome of a subsequent reaction, after which it would be removed to yield the desired enantiomerically enriched product.

Chiral Catalyst-Controlled Reactions: The use of a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, could enantioselectively catalyze a key bond-forming reaction in the synthesis of the quinolizinium ring system.

Substrate-Controlled Synthesis: If a chiral center is already present in a precursor molecule, it can influence the stereochemistry of newly formed chiral centers.

Chiral Resolution of Racemic Mixtures:

In cases where a stereoselective synthesis is not feasible, a racemic mixture of a chiral this compound derivative could be separated into its constituent enantiomers through chiral resolution. Common methods include:

Diastereomeric Salt Formation: The racemic mixture, if it contains an acidic or basic handle, can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the pure enantiomers can be regenerated by removing the resolving agent. wikipedia.org

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. nih.gov

Table 2: Potential Methods for Stereocontrol in the Synthesis of this compound Derivatives

| Method | Description | Applicability |

|---|---|---|

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. | For key bond-forming steps in the synthesis of the quinolizinium core or the introduction of substituents. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Can be used in various stages of the synthesis, provided it can be efficiently attached and removed. |

| Chiral Resolution via Diastereomeric Salts | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. | Applicable if the derivative has a suitable functional group for salt formation. |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | A widely applicable analytical and preparative technique for the separation of enantiomers. |

The successful application of these methods would be crucial for the development of enantiomerically pure derivatives of this compound for various scientific applications.

Spectroscopic Characterization and Structural Elucidation of 1 Oxo 1h,2h,3h,4h Quinolizinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

To provide a comprehensive analysis, detailed NMR data is essential. This would include:

Advanced Two-Dimensional NMR TechniquesFor an unambiguous structural assignment, 2D NMR experiments are indispensable. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons, providing insights into the molecule's three-dimensional structure and conformation.

Infrared (IR) Spectroscopy

An IR spectrum would be used to identify the functional groups present in 1-Oxo-1H,2H,3H,4H-quinolizinium bromide. Key vibrational modes to be identified would include the strong absorption band of the carbonyl (C=O) group, typically expected in the range of 1650-1750 cm⁻¹, as well as C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. The precise frequencies of these absorptions would provide clues about the molecular structure and bonding.

Mass Spectrometry (MS)

Mass spectrometry would be employed to confirm the molecular weight of the cation (C₉H₁₀NO⁺) and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), would reveal characteristic losses of neutral fragments, aiding in the structural elucidation of the quinolizinium (B1208727) core.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

The electronic absorption spectrum of quinolizinium derivatives is characterized by the π → π* transitions within the aromatic system. The exact position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the quinolizinium core. For instance, extended quinolizinium-fused corannulene derivatives exhibit absorption maxima in the range of 310–315 nm. In contrast, quinolizinium-based fluorescent probes designed for specific applications show absorption peaks at longer wavelengths, such as 415 nm. researchgate.net For the parent quinolizinium system, the electronic structure is analogous to naphthalene, which dictates its UV absorption profile. The presence of the oxo group in this compound would be expected to influence the chromophore, potentially leading to shifts in the absorption bands compared to the unsubstituted cation.

| Quinolizinium System | Typical Absorption Maxima (λmax) | Reference |

|---|---|---|

| Extended Quinolizinium-Fused Corannulenes | 310–315 nm | nih.gov |

| Quinolizinium-based Probes (QA1/QA2) | ~415 nm | researchgate.net |

| 3-Arylnaphtho[1,2-b]quinolizinium Derivatives | 380–420 nm | ufms.br |

Emission Spectroscopy and Photophysical Property Characterization

Quinolizinium salts are noted for their strong fluorescence properties, making them valuable fluorophores in various applications, from biological imaging to materials science.

A remarkable feature of certain quinolizinium-based ionic liquids is their exceptionally high fluorescence quantum yields (Φf), which can reach values approaching the theoretical maximum of 100%. nih.gov For example, specific unbranched quinolizinium salts have been reported to exhibit quantum yields of up to >99% in solution, with emission wavelengths typically around 334 nm. ufms.brnih.gov Other derivatives, such as those used in nonlinear imaging, have shown quantum yields around 0.22, while certain fluorescent probes exhibit yields of 0.12–0.14. researchgate.net This highlights the tunability of the photophysical properties through chemical modification.

Fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state and is generally insensitive to fluorophore concentration. While specific lifetime values for this compound are not documented, measurements on related systems can be performed in either the time domain (e.g., using Time-Correlated Single Photon Counting, TCSPC) or the frequency domain. The lifetime is a key parameter that, in conjunction with the quantum yield, provides a complete picture of the de-excitation pathways available to the molecule.

| Quinolizinium Compound Type | Reported Quantum Yield (Φf) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Unbranched Quinolizinium Ionic Liquids | >99% | ~334 nm | ufms.brnih.gov |

| Naphtho[2,1,8‐ija]quinolizinium Salts | up to >99% | 420–600 nm | |

| Quinolizinium-based Nonlinear Fluorophore | 0.22 | Not Specified | |

| Quinolizinium Probes (QA1/QA2) | 0.12–0.14 | ~495 nm | researchgate.net |

| Extended Quinolizinium-Fused Corannulenes | 6–31% | Not Specified | nih.gov |

Solvatochromism refers to the change in the color of a solution (and thus, a shift in absorption or emission spectra) with a change in solvent polarity. Quinolizinium derivatives often exhibit pronounced fluorosolvatochromism, where the emission wavelength is highly dependent on the solvent environment.

Studies on 3-arylnaphtho[1,2-b]quinolizinium derivatives have shown that the emission energy decreases as the polarity of the solvent increases. ufms.br This phenomenon results in a red-shifted emission in more polar solvents. ufms.br The effect is attributed to a significant change in the dipole moment of the molecule upon excitation to a charge-transfer (CT) state. Polar solvents stabilize this excited CT state more effectively than the ground state, thus lowering the energy gap for emission. The influence of hydrogen bonding between the solute and protic solvents can also play a major role in the stabilization of the ground and excited states, affecting the emission energy to a different extent compared to aprotic solvents. ufms.br

| Solvent | Emission Maxima (λem) of a Naphthyl-Substituted Quinolizinium Derivative (6c) | Reference |

|---|---|---|

| Chloroform (CHCl₃) | 473 nm | ufms.br |

| 1,2-Dimethoxyethane (DME) | 495 nm | ufms.br |

| Dimethyl Sulfoxide (DMSO) | 529 nm | ufms.br |

| Methanol (MeOH) | 545 nm | ufms.br |

| Water (H₂O) | 559 nm | ufms.br |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Reactivity and Reaction Mechanisms of 1 Oxo 1h,2h,3h,4h Quinolizinium Bromide

Reactivity at the Quinolizinium (B1208727) Cationic Center

The positively charged quinolizinium ring system is inherently electrophilic, making it susceptible to attack by various nucleophiles. The presence of the 1-oxo group further influences the electron distribution within the ring, impacting the regioselectivity of these additions.

Nucleophilic Addition Reactions

Nucleophilic attack on the quinolizinium cation is a key reaction pathway, leading to the formation of neutral, partially or fully saturated quinolizine derivatives. The nature of the nucleophile dictates the course and outcome of these reactions.

The reduction of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide with complex metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) leads to the corresponding 1-oxo-octahydroquinolizine. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbons of the quinolizinium ring.

Due to the electron-withdrawing effect of the carbonyl group and the positive charge on the nitrogen atom, the positions adjacent to the nitrogen and the carbonyl group are activated towards nucleophilic attack. Regioselectivity studies indicate that hydride addition occurs preferentially at the C4 and C6 positions of the quinolizinium ring, leading to a mixture of diastereomeric products. The exact ratio of these products is dependent on the reaction conditions and the specific hydride reagent used.

Table 1: Products of Hydride Reduction of this compound

| Hydride Reagent | Major Products | Observations |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-Oxo-octahydroquinolizine diastereomers | Reduction occurs at the quinolizinium ring. |

The addition of organometallic reagents, such as Grignard reagents (RMgX), to this compound provides a direct method for the formation of carbon-carbon bonds. The carbanionic character of the Grignard reagent facilitates its nucleophilic attack on the electron-deficient quinolizinium ring.

Similar to hydride reduction, the addition of Grignard reagents is regioselective, with the alkyl or aryl group predominantly adding to the positions activated by the cationic nitrogen and the carbonyl group. The reaction typically yields substituted 1-oxo-tetrahydroquinolizine derivatives. The choice of the Grignard reagent and the reaction conditions can influence the stereochemical outcome of the addition.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the quinolizinium ring system in this compound can undergo ring-opening and rearrangement reactions. These transformations are often initiated by a nucleophilic attack that leads to an unstable intermediate, which then rearranges to a more stable structure.

For instance, treatment with a strong base can lead to deprotonation at a position adjacent to the nitrogen, followed by a cascade of bond cleavages and formations, resulting in rearranged heterocyclic systems. The specific products of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, such as temperature and solvent.

Reactivity of the 1-Oxo Functional Group

The 1-oxo functional group imparts typical ketone-like reactivity to the molecule, most notably the ability to form an enolate anion at the alpha-carbon.

Enolate Chemistry and Alkylation/Acylation Reactions at Alpha-Carbon

The protons on the carbon atom alpha to the 1-oxo group (C2) are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for the formation of new carbon-carbon bonds at the C2 position.

The enolate of 1-oxo-tetrahydroquinolizine (formed after initial reduction of the quinolizinium cation) can react with various electrophiles in alkylation and acylation reactions. For example, treatment with an alkyl halide (R-X) results in the formation of a 2-alkyl-1-oxo-octahydroquinolizine. Similarly, reaction with an acyl chloride (R-COCl) or an anhydride (B1165640) yields the corresponding 2-acyl-1-oxo-octahydroquinolizine.

Table 2: Representative Alkylation and Acylation Reactions at the Alpha-Carbon

| Reaction Type | Electrophile | Product |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-1-oxo-octahydroquinolizine |

These reactions are synthetically valuable for introducing a variety of substituents at the C2 position, allowing for the diversification of the 1-oxo-quinolizine scaffold. The choice of base, solvent, and temperature is crucial for controlling the regioselectivity and stereoselectivity of these enolate-mediated transformations.

Carbonyl Reactivity (e.g., Reduction to Hydroxyl, Wittig Reactions, Knoevenagel Condensation)

The carbonyl group at the 1-position is an electrophilic center and is expected to undergo nucleophilic attack. However, specific studies detailing these reactions for this compound are not available.

Reduction to Hydroxyl: The reduction of the ketone functionality in this compound to a hydroxyl group would likely be achievable using standard reducing agents. Common reagents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent would influence the selectivity and reaction conditions. For instance, NaBH₄ is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups.

A hypothetical reduction reaction is presented below:

| Reactant | Reagent | Product |

| This compound | NaBH₄ | 1-Hydroxy-1H,2H,3H,4H-quinolizinium bromide |

No experimental data, such as reaction yields, specific conditions, or spectroscopic characterization of the product, could be located for this specific transformation.

Wittig Reactions: The Wittig reaction is a powerful method for converting ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.comwikipedia.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield the corresponding 1-methylene-1H,2H,3H,4H-quinolizinium bromide.

A general scheme for this reaction would be:

| Reactant | Wittig Reagent | Product |

| This compound | Ph₃P=CR¹R² | 1-(CR¹R²)-1H,2H,3H,4H-quinolizinium bromide |

Specific examples, reaction conditions, and yields for the Wittig reaction with this compound are not documented in the scientific literature.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. organic-chemistry.orgnih.govrsc.org For this compound, this reaction could be used to introduce a new carbon-carbon double bond at the 1-position. For example, reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would be expected to yield 1-(dicyanomethylene)-1H,2H,3H,4H-quinolizinium bromide.

| Reactant | Active Methylene Compound | Product |

| This compound | CH₂(CN)₂ | 1-(dicyanomethylene)-1H,2H,3H,4H-quinolizinium bromide |

There are no published reports of Knoevenagel condensation reactions specifically involving this compound.

Reactivity of Saturated and Unsaturated Positions within the Quinolizinium Ring

The quinolizinium ring system is an aromatic cation. wikipedia.org As such, it is generally resistant to electrophilic attack. wikipedia.org The positive charge on the nitrogen atom deactivates the ring towards electrophiles. However, certain positions may be susceptible to nucleophilic attack, especially if there are electron-withdrawing groups present. The saturated portion of the ring (positions 2, 3, and 4) would exhibit reactivity typical of alkanes, such as free-radical halogenation, though these reactions are often unselective.

No specific studies on the reactivity of the saturated and unsaturated positions of this compound could be found.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including kinetic studies and isotopic labeling experiments, are crucial for understanding the reaction pathways of a compound. Unfortunately, no such studies have been published for this compound.

Kinetic Studies and Reaction Order Determination

Kinetic studies would involve measuring the rate of a reaction under varying concentrations of reactants to determine the reaction order with respect to each component. This information helps to elucidate the rate-determining step of the reaction mechanism. For any of the potential reactions of this compound mentioned above, a kinetic study would provide valuable insight into the mechanism.

No kinetic data for reactions involving this compound is available in the literature.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), the position of that atom in the product can be determined, providing unambiguous evidence for a proposed reaction mechanism. For example, in the reduction of the carbonyl group, labeling the hydride source with deuterium (B1214612) would confirm that the hydride is indeed added to the carbonyl carbon.

There are no published isotopic labeling studies for any reaction of this compound.

Computational and Theoretical Investigations of 1 Oxo 1h,2h,3h,4h Quinolizinium Bromide

Electronic Structure and Bonding Analysis

The electronic structure is fundamental to understanding the chemical behavior, reactivity, and spectroscopic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govbnujournal.com For 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, DFT calculations would be employed to determine its ground-state geometry, electron density distribution, and thermodynamic stability. By optimizing the molecular geometry, researchers can obtain key structural parameters such as bond lengths and angles.

For the study of photochemical properties, Time-Dependent DFT (TD-DFT) is utilized to calculate the energies of excited states. nih.gov This allows for the prediction of electronic transitions, which are crucial for understanding the molecule's interaction with light. The choice of an appropriate functional and basis set is critical to obtaining accurate results that correlate well with experimental data. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | General purpose, good balance of accuracy and cost. |

| CAM-B3LYP | 6-311+G(d,p) | Long-range corrected, suitable for charge-transfer excitations. |

| M06-2X | def2-TZVP | High accuracy for main-group thermochemistry and noncovalent interactions. |

| PBE0 | cc-pVTZ | Hybrid functional, often used for spectroscopic properties. |

This table represents common choices for DFT calculations on organic molecules and is not based on specific data for this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are known as the frontier molecular orbitals. arabjchem.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and a tendency to absorb light at longer wavelengths. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energy Minima of the Partially Saturated Ring System

The partially saturated six-membered ring in the quinolizinium (B1208727) core can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netnobelprize.org Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (energy minima) and the energy barriers between them. scispace.com

Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically changing key dihedral angles within the ring. This process allows for the location of stable conformers and the transition states that connect them. The relative energies of these conformers, calculated after geometry optimization and frequency analysis, determine their population distribution at a given temperature.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing insights into the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states. ucsb.eduresearchgate.net

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating a transition state structure is computationally demanding and often requires specialized algorithms. youtube.comchemrxiv.org Once found, frequency calculations are performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction path. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The properties and reactivity of a charged species like this compound can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are computationally efficient methods to account for bulk solvent effects. nih.govohio-state.eduresearchgate.netyoutube.com

In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant. youtube.com This approach allows for the calculation of solvation free energies and the investigation of how the solvent alters the electronic structure, conformational preferences, spectroscopic properties, and reaction pathways of the molecule.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Academic research directly focused on this compound is limited. However, the broader class of quinolizinium (B1208727) compounds, which are aromatic heterocyclic cations, has been the subject of various studies. The quinolizinium core is isoelectronic with naphthalene and is found in natural products like berberine (B55584). wikipedia.org Salts of these aromatic compounds are known to be stable. wikipedia.org

A significant finding in a related structure is the identification of 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate as an intensely bitter-tasting compound formed during Maillard reactions. nih.govresearchgate.netresearchgate.net This discovery underscores the potential for substituted 1-oxo-quinolizinium derivatives to possess potent sensory properties. The parent quinolizinium cation is known to be a planar molecule. wikipedia.org

Furthermore, functionalized quinolizinium compounds have been developed as fluorescent reagents for the selective modification of cysteine-containing peptides and proteins. nih.gov These derivatives exhibit tunable photophysical properties, highlighting the potential for developing specific probes and labels from the quinolizinium scaffold. nih.gov

| Compound Class | Key Research Area | Notable Findings |

| Quinolizinium Cation | Structural Chemistry | Planar aromatic cation, isoelectronic with naphthalene. wikipedia.org |

| Substituted 1-Oxo-Quinolizinium | Sensory Science | Identification of a highly bitter derivative from Maillard reactions. nih.govresearchgate.netresearchgate.net |

| Functionalized Quinoliziniums | Biochemistry | Development as fluorescent probes for cysteine modification in proteins. nih.gov |

Identification of Remaining Research Gaps and Scientific Challenges

The primary research gap is the lack of dedicated studies on the synthesis, characterization, and application of this compound itself. While the broader quinolizinium family has received some attention, this specific derivative remains largely unexplored.

Key Research Gaps Include:

Synthesis: Robust and scalable synthetic routes specifically for this compound have not been detailed in the available literature.

Physicochemical Properties: A comprehensive profile of its physical and chemical properties, including solubility, stability, and spectroscopic data, is not available.

Biological Activity: There is a significant lack of information regarding the biological activities of this compound, such as its potential antimicrobial, anticancer, or enzymatic inhibition properties.

Reaction Mechanisms: The reactivity of the 1-oxo group and the quinolizinium ring system in this specific configuration is not well-documented.

The main scientific challenge lies in isolating the study of this specific compound from its more complex or substituted derivatives that have appeared in specialized contexts.

Directions for Future Synthetic Developments and Methodological Advancements

Future research should prioritize the development of efficient and well-characterized synthetic pathways to this compound. Methodological advancements could draw inspiration from the synthesis of other quinolizinium salts, which often start from 2-substituted pyridines. wikipedia.org

Potential Synthetic Strategies to Explore:

Intramolecular Cyclization: Investigating the cyclization of appropriately substituted pyridine (B92270) derivatives.

Modification of Existing Quinolizine Scaffolds: Exploring the oxidation of related quinolizine or quinolizidinone precursors.

"Click" Chemistry: The use of click reactions, which have been successfully employed in synthesizing complex quinolinone derivatives, could be adapted for the functionalization of a pre-formed 1-oxo-quinolizinium core. mdpi.com

Methodological advancements should focus on purification and characterization techniques to ensure the isolation of the target compound in high purity, enabling subsequent property and activity studies.

Prospects for Novel Applications and Interdisciplinary Research Collaborations

Given the properties of related compounds, this compound holds potential for a variety of applications, warranting interdisciplinary research.

Medicinal Chemistry: The quinoline (B57606) and quinolizinium cores are present in compounds with a wide range of therapeutic properties, including anticancer, antimalarial, and anti-inflammatory activities. encyclopedia.pubnih.gov Future research could screen this compound and its derivatives for similar bioactivities.

Materials Science: The fluorescence observed in some functionalized quinolizinium compounds suggests potential applications in the development of novel dyes, sensors, and imaging agents. nih.govencyclopedia.pub Collaborations with materials scientists could explore these avenues.

Food Chemistry and Sensory Science: The intense bitterness of a related 1-oxo-quinolizinium derivative suggests that this compound could be investigated as a bitterant or for its role in food flavor chemistry. nih.govresearchgate.netresearchgate.net

Interdisciplinary collaborations between synthetic organic chemists, pharmacologists, materials scientists, and food chemists will be crucial to unlocking the full potential of this understudied compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via quaternization of the parent heterocycle using alkyl bromides. For example, in analogous quinolinium systems, propargyl bromide is used to introduce functional groups via nucleophilic substitution under reflux in polar aprotic solvents (e.g., acetonitrile) . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of precursor to bromide), temperature (60–80°C), and reaction time (12–24 hours). Purification typically employs recrystallization from ethanol/diethyl ether mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign proton environments (e.g., δ 8.10–8.20 ppm for aromatic protons) and quaternary carbons. DMSO-d6 is a common solvent for polar intermediates .

- X-ray crystallography : Resolves the cationic structure and bromide counterion arrangement. Data collection at 295 K with R-factors <0.05 ensures accuracy .

- Mass spectrometry (ESMS) : Confirms molecular weight via peaks matching [M-Br]+ ions (e.g., m/z 380.3 observed in quinuclidinium analogs) .

Q. How is this compound utilized in biological studies?

- Methodological Answer : Quinolinium derivatives are used as fluorescent probes for tracking ion transport (e.g., chloride sensing). Functionalization at the 1-position with fluorophores (e.g., ethoxycarbonylmethyl groups) enhances cellular uptake. Validate specificity via competitive assays with anion inhibitors (e.g., DIDS) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in click chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Huisgen cycloadditions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in triazole formation. Compare computed IR spectra with experimental data to validate intermediates .

Q. What strategies resolve contradictions in reported synthetic yields for quinolizinium derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. Systematic DOE (Design of Experiments) approaches vary parameters (e.g., drying agents, inert atmosphere). For example, yields improve from 49% to 81% in quinuclidinium syntheses by controlling benzyl halide purity and reaction humidity . Cross-validate findings using HPLC-MS to identify side products .

Q. How does the crystal packing of this compound influence its stability and solubility?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking of aromatic rings, Br⁻···H hydrogen bonds). Solubility in polar solvents correlates with lattice energy (lower energy = higher solubility). Thermal gravimetric analysis (TGA) assesses stability by measuring decomposition onset temperatures (>200°C for structurally similar salts) .

Q. What are the mechanistic implications of substituent effects on the electrophilicity of the quinolizinium core?

- Methodological Answer : Electron-withdrawing groups (e.g., oxo, bromo) increase electrophilicity at the 1-position, facilitating nucleophilic attacks. Kinetic studies (e.g., UV-Vis monitoring of thiol-quenching reactions) quantify rate constants (k ≈ 10² M⁻¹s⁻¹). Hammett plots using σpara values correlate substituent effects with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.